molecular formula C20H15NO3S B4998526 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one

3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one

Cat. No.: B4998526
M. Wt: 349.4 g/mol
InChI Key: CDLIPLWAKDIFCB-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one is a complex organic compound that features a combination of a thiazole ring and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenylamine with α-haloketones under basic conditions.

    Coupling with Chromenone: The synthesized thiazole derivative is then coupled with 7-hydroxychromen-2-one using a suitable coupling agent such as phosphorus oxychloride or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the stepwise synthesis of the thiazole and chromenone components.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone ring can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the chromenone ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-oxochromen-2-one.

    Reduction: Formation of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychroman-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-methoxychromen-2-one
  • 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-aminocoumarin

Uniqueness

3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one is unique due to its specific combination of a thiazole ring and a chromenone structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-11-3-6-15(12(2)7-11)19-21-17(10-25-19)16-8-13-4-5-14(22)9-18(13)24-20(16)23/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIPLWAKDIFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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